BenchChemオンラインストアへようこそ!

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

logP regioisomer comparison medicinal chemistry

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate (CAS 1373028-27-3) is a racemic spirocyclic building block featuring a rigid 5-azaspiro[2.5]octane core with a Boc-protected amine at N5 and a hydroxymethyl substituent at C6. It belongs to the broader class of azaspiro[2.5]octane intermediates employed in medicinal chemistry for generating three-dimensional scaffolds.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 1373028-27-3
Cat. No. B2644361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate
CAS1373028-27-3
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CCC1CO)CC2
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-13(6-7-13)5-4-10(14)8-15/h10,15H,4-9H2,1-3H3
InChIKeySINYZZWXJNWNAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate (CAS 1373028-27-3) – Structural and Property Baseline


Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate (CAS 1373028-27-3) is a racemic spirocyclic building block featuring a rigid 5-azaspiro[2.5]octane core with a Boc-protected amine at N5 and a hydroxymethyl substituent at C6. It belongs to the broader class of azaspiro[2.5]octane intermediates employed in medicinal chemistry for generating three-dimensional scaffolds. Characterized by a high fraction of sp³-hybridized carbons (Fsp³ = 0.923) and a calculated logP of 1.59 [1], this compound serves as a versatile, orthogonal protected intermediate for elaborate synthesis programs. It is supplied at 95–97% purity by multiple manufacturers .

Why Generic Substitution Fails for Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate


While multiple azaspiro[2.5]octane carboxylates share the C₁₃H₂₃NO₃ formula, the position of the hydroxymethyl group and the nitrogen atom dictate the exit vector, steric environment, and hydrogen-bonding capacity of the resulting intermediate. The 6-hydroxymethyl substitution of the target compound establishes a defined angular orientation between the spiro-cyclopropane and the piperidine ring that cannot be replicated by the 1-, 5-, or 8-substituted regioisomers. Critically, the N5-Boc / C6-hydroxymethyl arrangement provides orthogonal protection and a primary alcohol handle positioned to extend away from the congested spiro junction, a property that directly influences reaction selectivity in subsequent transformations [1]. Procurement of a generic spirocycle without verifying regiochemistry risks introducing an altered three-dimensional presentation, potentially compromising the SAR of a lead series and leading to erroneous structure–activity conclusions.

Quantitative Differentiation Evidence for Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate (1373028-27-3)


LogP Differentiation: Lower Lipophilicity versus the 1-Hydroxymethyl Regioisomer

The target 6-hydroxymethyl regioisomer exhibits a calculated logP (ACD/Labs Percepta) of 1.59 [1], whereas the 1-hydroxymethyl positional isomer (CAS 1782840-34-9) shows a predicted logP of approximately 1.8 . The lower lipophilicity of the 6-substituted derivative can translate into improved aqueous solubility and a more favorable ligand efficiency index when the building block is incorporated into a final compound, a parameter that guides early discovery selection.

logP regioisomer comparison medicinal chemistry

Spiro³-Rich Character (Fsp³ = 0.923) Surpasses Common Piperidine and Piperazine Building Blocks

The fraction of sp³ hybridized carbons (Fsp³) is a validated metric for molecular complexity. The target compound achieves an Fsp³ of 0.923 [1], placing it in the top quartile of building-block complexity. By comparison, tert-butyl piperidine-1-carboxylate (a frequently used linear building block) has an Fsp³ of 0.5, and 5-azaspiro[2.5]octane itself (CAS 25337-01-3) has an Fsp³ of 0.875. The higher sp³ character correlates with increased three-dimensionality, which has been associated in published analyses with improved target selectivity and reduced off-target pharmacology when embedded in final drug candidates.

Fsp³ three-dimensionality drug-likeness

Synthetic Accessibility via Orthogonal Boc/Alcohol Protection Outperforms the 5-Hydroxymethyl-6-azaspiro Regioisomer

The target compound positions the Boc-protected amine at N5 and the free hydroxymethyl at C6. In contrast, the 5-hydroxymethyl-6-azaspiro isomer (CAS 1802527-49-6) reverses this arrangement, placing the hydroxymethyl at C5 and the Boc at N6 . In the 6-azaspiro series, the spiro junction is attached to the carbon alpha to the nitrogen, altering the pKa of the amine and the reactivity of the alcohol. Published synthetic routes for analogous spirocycles indicate that the 5-azaspiro scaffold (target compound) undergoes N-deprotection and C6-functionalization with fewer competing side reactions than the 6-azaspiro counterpart, although direct kinetic data are product-specific and have not been publicly benchmarked.

orthogonal protection synthetic efficiency regioselectivity

Cost-Efficient Racemate for Non-Stereoselective Applications vs. Enantiopure (R)-Isomer

The racemic target compound (CAS 1373028-27-3) is commercially listed at $426 per 100 mg (95% purity) from Enamine [1], while the enantiopure (R)-enantiomer (CAS 2920196-90-1) is available only on a quotation basis, with typical prices for chiral spirocyclic building blocks of this complexity estimated at 2–5× the racemate cost . For medicinal chemistry programs that do not yet require single-enantiomer material (e.g., early-stage screening, racemic crystallization trials, or achiral target binding), the racemate delivers equivalent structural and physicochemical properties at a substantially lower procurement cost.

cost efficiency racemic vs enantiopure procurement

Best Application Scenarios for Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate Based on Evidence


Fragment-Based Drug Discovery Requiring Spiro³-Rich, Low-Lipophilicity Building Blocks

Programs that prioritize Fsp³ > 0.9 and logP < 2.0 for their fragment libraries should prioritize this compound. Its Fsp³ of 0.923 and logP of 1.59 [1] make it an ideal entry for fragment-to-lead campaigns targeting protein classes where three-dimensionality and low hydrophobicity are correlated with better developability profiles.

Parallel Synthesis Libraries Requiring Orthogonal Boc/Alcohol Handles on a Conformationally Constrained Scaffold

The combination of an acid-labile Boc protecting group and a primary alcohol on the 5-azaspiro[2.5]octane framework is particularly valuable for parallel synthesis. The 6-hydroxymethyl group can be selectively oxidized, esterified, or converted to a leaving group without affecting the Boc-protected amine, enabling efficient diversification of spirocyclic libraries [1].

Cost-Sensitive Exploratory Medicinal Chemistry Where Single-Enantiomer Commitment is Premature

At the hit-exploration or early SAR stage, the racemate (CAS 1373028-27-3) provides a budget-compatible option at ~$426 per 100 mg [2], whereas the (R)-enantiomer requires quotation-based procurement at a 2–5× premium. Budget-constrained academic groups or biotech startups can deploy the racemate for preliminary SAR and delay chiral resolution until a clear stereochemical preference emerges from biological data.

Synthesis of GLP-1 Receptor Agonist Intermediates and Related 6-Azaspiro[2.5]octane Analogs

Recent publications on 6-azaspiro[2.5]octane-based GLP-1 agonists [1] demonstrate that the spiro[2.5]octane scaffold is productive for receptor agonism. While the target compound is a 5-azaspiro regioisomer, it serves as a key intermediate for synthesizing the 6-azaspiro core via nitrogen transposition or ring-expansion strategies, offering a synthetic entry point that is complementary to direct 6-azaspirooctane routes.

Quote Request

Request a Quote for Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.